molecular formula C11H12O3 B14183639 {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol CAS No. 834880-22-7

{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol

Cat. No.: B14183639
CAS No.: 834880-22-7
M. Wt: 192.21 g/mol
InChI Key: CYTTZNCCIHODGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol is an organic compound characterized by its unique structure, which includes a phenylene group substituted with two methanol groups and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol typically involves the reaction of 4-hydroxybenzaldehyde with propargyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-hydroxybenzaldehyde and propargyl alcohol.

    Catalyst: A suitable catalyst such as a base (e.g., potassium carbonate) or an acid (e.g., sulfuric acid) is used.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours.

    Product Isolation: The product is isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenylene ring.

Scientific Research Applications

{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Prop-2-yn-1-yloxy)benzaldehyde: This compound shares a similar structure but differs in the functional groups attached to the phenylene ring.

    4-(Prop-2-yn-1-yloxy)aniline: Another related compound with an aniline group instead of methanol groups.

    (E,E)-1,2-Bis[3-(prop-2-yn-1-yloxy)benzylidene]hydrazine: A compound with a similar backbone but different substituents.

Uniqueness

{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

834880-22-7

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

[3-(hydroxymethyl)-4-prop-2-ynoxyphenyl]methanol

InChI

InChI=1S/C11H12O3/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h1,3-4,6,12-13H,5,7-8H2

InChI Key

CYTTZNCCIHODGE-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C=C1)CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.